molecular formula C21H19Cl2N3O4S B2953801 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893929-34-5

2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

Cat. No. B2953801
CAS RN: 893929-34-5
M. Wt: 480.36
InChI Key: INDPIBQRJDPOEP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C21H19Cl2N3O4S and its molecular weight is 480.36. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Studies

Research has explored the molecular interactions of pyrazole derivatives with specific receptors, illustrating their potential in understanding receptor-ligand interactions and in the design of receptor-specific drugs. For example, the study of the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with the CB1 cannabinoid receptor provides insights into the conformational preferences and steric binding interactions of pyrazole derivatives at the molecular level (Shim et al., 2002).

Synthesis and Structural Characterization

Research on the synthesis and structural characterization of pyrazole derivatives contributes to the field of organic chemistry by providing methodologies for creating complex molecules with potential biological activities. Studies such as the synthesis of "POLYCYCLIC PYRIDINES: SYNTHESIS OF PYRIDOTHIENOPYRIMIDINES PYRIDOTHIENOTRIAZINES AND PYRIDOTHIENOTRIAZEPINES" highlight the versatility of pyrazole derivatives in forming diverse heterocyclic compounds with potential applications in drug development and material science (Hussein et al., 2000).

Computational Design and SAR Studies

The rational design and synthesis of pyrazole derivatives, supported by computational structure-activity relationship (SAR) studies, illustrate the potential of these compounds in drug discovery. Research on "novel 3-(4-chlorophenyl)-5-(3- hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide" demonstrates how computational predictions can guide the optimization of molecular structures for desired biological activities (Singh et al., 2009).

Antioxidant and Protective Effects

Studies on the antioxidant properties of pyrazole derivatives, such as the investigation of "a novel pyrazolecarboxamide derivative against lead nitrate induced oxidative stress and DNA damage in Clarias gariepinus," provide evidence of their potential therapeutic applications in protecting against oxidative stress and DNA damage (Soliman et al., 2019).

Anticancer and Antimicrobial Activities

The synthesis and biological evaluation of pyrazole derivatives for their anticancer and antimicrobial activities showcase their potential as novel therapeutic agents. Research on "synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents" and other studies highlight the promising biological activities of pyrazole derivatives and their potential applications in the development of new treatments for cancer and infections (Katariya et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O4S/c1-21(2,30-16-9-5-14(23)6-10-16)20(27)24-19-17-11-31(28,29)12-18(17)25-26(19)15-7-3-13(22)4-8-15/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDPIBQRJDPOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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